2-(Benzyloxy)-4-methylaniline hydrochloride
Overview
Description
2-(Benzyloxy)-4-methylaniline hydrochloride is an organic compound with the molecular formula C14H16ClNO. It is a derivative of aniline, featuring a benzyloxy group at the 2-position and a methyl group at the 4-position on the aromatic ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-methylaniline hydrochloride typically involves the following steps:
Nitration: The starting material, 4-methylaniline, undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amine group, forming 2-amino-4-methylaniline.
Benzylation: The amine group is protected by benzylation, resulting in 2-(Benzyloxy)-4-methylaniline.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: 2-(Benzyloxy)-4-methylaniline.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-(Benzyloxy)-4-methylaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-methylaniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the amine group can form hydrogen bonds with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-4-chloroaniline hydrochloride
- 2-(Benzyloxy)-4-nitroaniline hydrochloride
- 2-(Benzyloxy)-4-ethylaniline hydrochloride
Comparison
Compared to its analogs, 2-(Benzyloxy)-4-methylaniline hydrochloride is unique due to the presence of the methyl group, which can influence its reactivity and interaction with other molecules. The methyl group can provide steric hindrance, affecting the compound’s ability to undergo certain reactions, and can also influence its electronic properties, altering its behavior in chemical and biological systems.
Properties
IUPAC Name |
4-methyl-2-phenylmethoxyaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12;/h2-9H,10,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVNTIGTPXJWHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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